N-(2,4,6-Tribromophenyl)acetamide
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Overview
Description
N-(2,4,6-Tribromophenyl)acetamide: is an organic compound with the molecular formula C8H6Br3NO . It is known for its distinctive structure, which includes three bromine atoms attached to a phenyl ring and an acetamide group. This compound is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4,6-Tribromophenyl)acetamide can be synthesized through the bromination of acetanilide. The process involves the following steps:
Bromination: Acetanilide is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. This results in the formation of 2,4,6-tribromoacetanilide.
Purification: The product is then purified through crystallization from ethanol.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Tribromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of less brominated acetanilide derivatives.
Scientific Research Applications
Chemistry: N-(2,4,6-Tribromophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes.
Industry: In the industrial sector, this compound is used as a flame retardant and in the production of polymers. Its brominated structure makes it effective in reducing the flammability of materials .
Mechanism of Action
The mechanism of action of N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the acetamide group.
N-(2,4,6-Tribromophenyl)ethanamide: Similar but with slight variations in the acetamide group.
Uniqueness: N-(2,4,6-Tribromophenyl)acetamide is unique due to its combination of brominated phenyl and acetamide groups. This structure provides it with distinct chemical properties and reactivity compared to other brominated compounds .
Properties
CAS No. |
607-93-2 |
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Molecular Formula |
C8H6Br3NO |
Molecular Weight |
371.85 g/mol |
IUPAC Name |
N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H6Br3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChI Key |
FQSQCZNNIXYDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
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